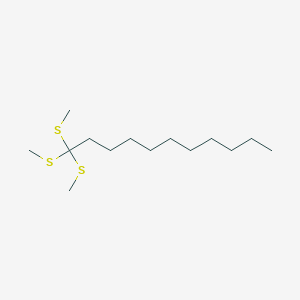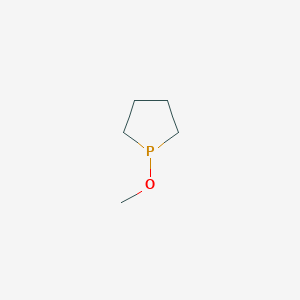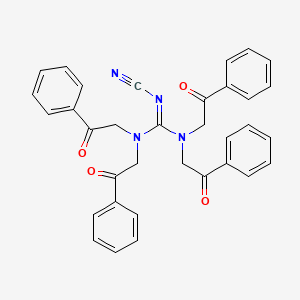![molecular formula C18H13N3O B14243801 Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-48-9](/img/structure/B14243801.png)
Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- is an organic compound that features a phenol group substituted with a pyrimidinyl group linked via a phenylethynyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- typically involves multiple steps. One common method starts with the preparation of the pyrimidinyl intermediate, which is then coupled with a phenylethynyl group through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The pyrimidinyl group can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets. The phenylethynyl moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-[[5-(phenylethynyl)-2-pyrimidinyl]amino]-: Similar structure but with a different substitution pattern on the pyrimidinyl ring.
Phenol, 4-[[5-(phenylethynyl)-4-pyridinyl]amino]-: Contains a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethynyl moiety enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
393856-48-9 |
|---|---|
Molekularformel |
C18H13N3O |
Molekulargewicht |
287.3 g/mol |
IUPAC-Name |
4-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]phenol |
InChI |
InChI=1S/C18H13N3O/c22-17-10-8-16(9-11-17)21-18-15(12-19-13-20-18)7-6-14-4-2-1-3-5-14/h1-5,8-13,22H,(H,19,20,21) |
InChI-Schlüssel |
XQONKZGXPPIOPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2NC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-11-phenyl-5H-benzo[B]carbazole](/img/structure/B14243718.png)
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[1-(morpholin-4-yl)ethylidene]butane-1-sulfonamide](/img/structure/B14243729.png)
![2,6-Pyridinedicarboxamide, N,N'-bis[2-(acetylamino)ethyl]-](/img/structure/B14243744.png)
![Benzene, [(4,4,4-trimethoxybutoxy)methyl]-](/img/structure/B14243748.png)

![Diundecyl [9-(butylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14243758.png)





![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
